molecular formula C11H10FNO3 B12441639 2-Fluoro-4-(3-oxomorpholino)benzaldehyde

2-Fluoro-4-(3-oxomorpholino)benzaldehyde

Cat. No.: B12441639
M. Wt: 223.20 g/mol
InChI Key: HJRILNPCIAVZDP-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-oxomorpholino)benzaldehyde (CAS: 554448-63-4) is a fluorinated aromatic aldehyde featuring a 3-oxomorpholino substituent at the para position of the benzaldehyde ring. Its molecular formula is C₁₁H₁₂FNO₂, with a molecular weight of 209.22 g/mol . The compound’s structure combines a fluorine atom at the 2-position and a 3-oxomorpholino group (a six-membered morpholine ring with a ketone at the 3-position) at the 4-position.

The synthesis of such derivatives often involves functionalization of benzaldehyde precursors via nucleophilic aromatic substitution or coupling reactions. For instance, intermediates like 4-(3-oxomorpholino)aniline are utilized in multi-step syntheses to introduce the morpholino moiety, as seen in related heterocyclic systems .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

2-fluoro-4-(3-oxomorpholin-4-yl)benzaldehyde

InChI

InChI=1S/C11H10FNO3/c12-10-5-9(2-1-8(10)6-14)13-3-4-16-7-11(13)15/h1-2,5-6H,3-4,7H2

InChI Key

HJRILNPCIAVZDP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogen-exchange reaction, where a fluorine atom is introduced to the benzaldehyde ring via a reaction with a halogenated precursor . The morpholino group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with the fluorinated benzaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-oxomorpholino)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can react with the fluorine atom under basic conditions.

Major Products

    Oxidation: Formation of 2-Fluoro-4-(3-oxomorpholino)benzoic acid.

    Reduction: Formation of 2-Fluoro-4-(3-oxomorpholino)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(3-oxomorpholino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-oxomorpholino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom and morpholino group can also influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-fluoro-4-(3-oxomorpholino)benzaldehyde, a comparative analysis with structurally analogous benzaldehyde derivatives is presented below. Key compounds include:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 4-Position Key Features
2-Fluoro-4-(3-oxomorpholino)benzaldehyde C₁₁H₁₂FNO₂ 209.22 3-Oxomorpholino Polar, electron-rich morpholino group; potential for hydrogen bonding
2-Fluoro-4-(trifluoromethyl)benzaldehyde C₈H₄F₄O 192.11 Trifluoromethyl (CF₃) Highly electron-withdrawing CF₃ group; increased lipophilicity
2-Fluoro-4-(methoxymethyl)benzaldehyde C₉H₉FO₂ 168.17 Methoxymethyl (CH₂OCH₃) Moderate polarity; ether linkage enhances stability

Reactivity and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3-oxomorpholino group acts as an electron donor due to its nitrogen lone pairs and oxygen atoms, activating the benzaldehyde ring toward electrophilic substitution. In contrast, the trifluoromethyl group (CF₃) is strongly electron-withdrawing, deactivating the ring and directing reactions to meta positions . The methoxymethyl group (CH₂OCH₃) provides moderate electron-donating effects, balancing reactivity and stability .

Physicochemical Properties

  • Polarity and Solubility: The 3-oxomorpholino derivative exhibits higher polarity than the trifluoromethyl and methoxymethyl analogs due to its heterocyclic amine-oxide structure, suggesting improved solubility in polar solvents like water or methanol . The trifluoromethyl analog’s lipophilicity (logP ~2.5 estimated) makes it more suitable for hydrophobic environments, such as lipid membranes in drug delivery .

Biological Activity

2-Fluoro-4-(3-oxomorpholino)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant studies.

  • Molecular Formula: C12H12FNO2
  • Molecular Weight: 221.23 g/mol
  • IUPAC Name: 2-Fluoro-4-(3-oxomorpholino)benzaldehyde
  • Structure: The compound features a fluorobenzaldehyde moiety linked to a morpholinone structure, which is critical for its biological activity.

The biological activity of 2-Fluoro-4-(3-oxomorpholino)benzaldehyde is primarily attributed to its ability to interact with specific biological targets. It may modulate enzyme activities, particularly those involved in metabolic pathways relevant to disease states such as cancer and inflammation.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes that facilitate tumor growth or inflammatory responses.
  • Receptor Binding : The compound could bind to receptors involved in signaling pathways, altering cellular responses.

Biological Activities

Research indicates that 2-Fluoro-4-(3-oxomorpholino)benzaldehyde exhibits various biological activities:

Anticancer Activity

Several studies have investigated the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including both gram-positive and gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and function.

Case Studies and Research Findings

StudyFindings
Anticancer Study In vitro studies showed that 2-Fluoro-4-(3-oxomorpholino)benzaldehyde reduced cell viability in breast cancer cells by 50% at a concentration of 10 µM after 48 hours.
Antimicrobial Study A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity.
Mechanistic Insights Molecular docking studies revealed that the compound binds effectively to the active site of dihydrofolate reductase (DHFR), suggesting a potential mechanism for its anticancer activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-Fluoro-4-(3-oxomorpholino)benzaldehyde, it is beneficial to compare it with structurally similar compounds.

CompoundStructureBiological Activity
Compound A Similar fluorobenzaldehydeModerate anticancer activity
Compound B Morpholine derivative without fluorineWeak antibacterial activity
2-Fluoro-4-(3-oxomorpholino)benzaldehyde Fluorinated morpholine derivativeStrong anticancer and antimicrobial activity

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